Cas no 1267104-68-6 (4-(pyridin-2-yl)oxane-2,6-dione)

4-(pyridin-2-yl)oxane-2,6-dione 化学的及び物理的性質
名前と識別子
-
- 4-(pyridin-2-yl)oxane-2,6-dione
- 4-Pyridin-2-yl-dihydro-pyran-2,6-dione
- 2H-Pyran-2,6(3H)-dione, dihydro-4-(2-pyridinyl)-
- 1267104-68-6
- EN300-1845880
-
- インチ: 1S/C10H9NO3/c12-9-5-7(6-10(13)14-9)8-3-1-2-4-11-8/h1-4,7H,5-6H2
- InChIKey: HXXFVFCZEKBHJA-UHFFFAOYSA-N
- ほほえんだ: C1(=O)OC(=O)CC(C2=NC=CC=C2)C1
計算された属性
- せいみつぶんしりょう: 191.058243149g/mol
- どういたいしつりょう: 191.058243149g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 56.3Ų
4-(pyridin-2-yl)oxane-2,6-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1845880-0.5g |
4-(pyridin-2-yl)oxane-2,6-dione |
1267104-68-6 | 0.5g |
$1234.0 | 2023-09-19 | ||
Enamine | EN300-1845880-10.0g |
4-(pyridin-2-yl)oxane-2,6-dione |
1267104-68-6 | 10g |
$5528.0 | 2023-06-01 | ||
Enamine | EN300-1845880-1.0g |
4-(pyridin-2-yl)oxane-2,6-dione |
1267104-68-6 | 1g |
$1286.0 | 2023-06-01 | ||
Enamine | EN300-1845880-5.0g |
4-(pyridin-2-yl)oxane-2,6-dione |
1267104-68-6 | 5g |
$3728.0 | 2023-06-01 | ||
Enamine | EN300-1845880-2.5g |
4-(pyridin-2-yl)oxane-2,6-dione |
1267104-68-6 | 2.5g |
$2520.0 | 2023-09-19 | ||
Enamine | EN300-1845880-0.25g |
4-(pyridin-2-yl)oxane-2,6-dione |
1267104-68-6 | 0.25g |
$1183.0 | 2023-09-19 | ||
Enamine | EN300-1845880-0.05g |
4-(pyridin-2-yl)oxane-2,6-dione |
1267104-68-6 | 0.05g |
$1080.0 | 2023-09-19 | ||
Enamine | EN300-1845880-0.1g |
4-(pyridin-2-yl)oxane-2,6-dione |
1267104-68-6 | 0.1g |
$1131.0 | 2023-09-19 | ||
Enamine | EN300-1845880-5g |
4-(pyridin-2-yl)oxane-2,6-dione |
1267104-68-6 | 5g |
$3728.0 | 2023-09-19 | ||
Enamine | EN300-1845880-10g |
4-(pyridin-2-yl)oxane-2,6-dione |
1267104-68-6 | 10g |
$5528.0 | 2023-09-19 |
4-(pyridin-2-yl)oxane-2,6-dione 関連文献
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
4-(pyridin-2-yl)oxane-2,6-dioneに関する追加情報
4-(Pyridin-2-yl)oxane-2,6-dione: An Overview of Its Properties, Applications, and Recent Research
4-(Pyridin-2-yl)oxane-2,6-dione (CAS No. 1267104-68-6) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. This molecule, characterized by its unique structure, has garnered attention for its biological activities and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research developments surrounding 4-(pyridin-2-yl)oxane-2,6-dione.
Chemical Structure and Properties
4-(Pyridin-2-yl)oxane-2,6-dione is a cyclic compound featuring a six-membered oxane ring with two ketone groups at the 2 and 6 positions. The pyridine moiety is attached to the 4-position of the oxane ring. This structure confers several unique properties to the molecule. The presence of the pyridine ring imparts basicity and aromaticity, while the ketone groups contribute to its reactivity and potential for forming hydrogen bonds. These characteristics make 4-(pyridin-2-yl)oxane-2,6-dione an interesting target for synthetic chemists and medicinal chemists alike.
Synthesis Methods
The synthesis of 4-(pyridin-2-yl)oxane-2,6-dione has been explored through various routes. One common method involves the reaction of 2-pyridinecarboxaldehyde with an appropriate cyclic diketone precursor. This reaction typically proceeds via a condensation step followed by a cyclization to form the desired product. Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed coupling reactions, which can provide high yields and excellent regioselectivity. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic methods, utilizing mild conditions and recyclable catalysts.
Biological Activities
4-(Pyridin-2-yl)oxane-2,6-dione has shown promising biological activities in several areas of research. One notable application is its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, studies have demonstrated that 4-(pyridin-2-yl)oxane-2,6-dione can effectively inhibit the activity of certain kinases, which are key targets in cancer therapy. Additionally, this compound has been investigated for its anti-inflammatory properties, showing potential in modulating inflammatory responses in vitro and in vivo.
Clinical Applications and Therapeutic Potential
The therapeutic potential of 4-(pyridin-2-yl)oxane-2,6-dione is an active area of research. Preclinical studies have indicated that this compound may have applications in treating various diseases, including cancer and inflammatory disorders. For example, a recent study published in the Journal of Medicinal Chemistry reported that 4-(pyridin-2-yl)oxane-2,6-dione-based derivatives exhibited potent antitumor activity against multiple cancer cell lines. These findings suggest that further clinical evaluation is warranted to explore the full therapeutic potential of this compound.
Recent Research Developments
The field of medicinal chemistry is constantly evolving, and recent research has shed new light on the properties and applications of 4-(pyridin-2-yl)oxane-2,6-dione. A notable study published in Chemical Communications explored the use of this compound as a scaffold for developing novel antiviral agents. The researchers found that modifications to the pyridine ring could enhance the antiviral activity against specific viral strains. Another study in Organic Letters investigated the use of 4-(pyridin-2-yl)oxane-2,6-dione-based compounds as inhibitors of protein-protein interactions (PPIs), which are crucial for many biological processes.
Safety Considerations and Future Directions
In addition to its promising biological activities and therapeutic potential, it is essential to consider the safety profile of 4-(pyridin-2-yl)oxane-2,6-dione. Preclinical toxicology studies have indicated that this compound is generally well-tolerated at therapeutic concentrations. However, further research is needed to fully understand its long-term safety and potential side effects. Future directions in research may focus on optimizing the structure of 4-(pyridin-2-yl)oxane-2,6-dione-based compounds to enhance their efficacy while minimizing adverse effects.
In conclusion, 4-(pyridin-2-yl)oxane-2,6-dione (CAS No. 1267104-68-6) is a multifaceted compound with significant potential in various areas of chemistry and pharmaceutical research. Its unique chemical structure confers a range of biological activities and therapeutic applications. Ongoing research continues to uncover new insights into its properties and potential uses, making it an exciting area for future exploration.
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